Spectroscopic Data of Maoyerabdosin: A Technical Overview
Spectroscopic Data of Maoyerabdosin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Initial investigations into the spectroscopic data of Maoyerabdosin, a diterpenoid natural product, have revealed a significant lack of publicly available, detailed experimental data. While the compound is identified with a unique CAS number (90468-72-7) and a molecular formula of C24H36O9, comprehensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for its structural elucidation and characterization, are not readily accessible in scientific literature or public databases.
This technical guide aims to address the current information gap by outlining the standard methodologies and expected spectral characteristics for a compound of this nature. It will also provide a framework for the data presentation and experimental protocols that would be necessary for a complete technical whitepaper, should the primary spectroscopic data become available.
Expected Spectroscopic Data for Maoyerabdosin
Given that Maoyerabdosin is classified as an ent-kaurane diterpenoid, a class of natural products frequently isolated from plants of the Rabdosia genus, its spectroscopic data would be expected to exhibit characteristic features.
Mass Spectrometry (MS)
A high-resolution mass spectrum (HR-MS) would be essential to confirm the elemental composition. For a molecular formula of C24H36O9, the expected exact mass would be approximately 468.2359 g/mol . Electrospray ionization (ESI) is a common and suitable technique for obtaining the mass spectrum of such polar molecules.
Table 1: Expected Mass Spectrometry Data for Maoyerabdosin
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 469.2432 | Data N/A |
| [M+Na]+ | 491.2251 | Data N/A |
| [M+K]+ | 507.1991 | Data N/A |
Note: The 'Observed m/z' column would be populated with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of complex natural products like Maoyerabdosin.
¹H NMR: The proton NMR spectrum would be expected to show a series of signals corresponding to the various hydrogen atoms in the molecule. Key features would likely include:
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Methyl singlets: Several sharp signals in the upfield region (δ 0.8-1.5 ppm) corresponding to the methyl groups of the ent-kaurane skeleton.
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Methylene and Methine protons: A complex series of multiplets in the region of δ 1.0-3.0 ppm.
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Protons attached to oxygenated carbons: Signals in the downfield region (δ 3.5-5.0 ppm), which would be indicative of protons on carbons bearing hydroxyl or ether functionalities.
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms present. For a molecule with the formula C24H36O9, 24 distinct carbon signals would be expected (unless symmetry is present). Characteristic signals would include:
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Aliphatic carbons: Resonances in the upfield region (δ 10-80 ppm).
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Oxygenated carbons: Signals in the downfield region (δ 60-100 ppm).
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Carbonyl carbons (if present): Resonances in the far downfield region (δ 170-220 ppm).
Table 2: Hypothetical ¹H NMR Data for Maoyerabdosin
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data N/A | Data N/A | Data N/A | Data N/A |
Table 3: Hypothetical ¹³C NMR Data for Maoyerabdosin
| Position | δC (ppm) |
| Data N/A | Data N/A |
Note: Both ¹H and ¹³C NMR tables would require experimental data for completion.
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility and verification of scientific data. The following outlines the standard procedures that would be employed to acquire the spectroscopic data for Maoyerabdosin.
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source would be utilized.
Sample Preparation: A dilute solution of Maoyerabdosin would be prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.
Data Acquisition: The sample solution would be infused into the ESI source at a constant flow rate. Mass spectra would be acquired in positive ion mode, scanning a mass range that encompasses the expected molecular weight of the compound.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) would be required to obtain well-resolved spectra.
Sample Preparation: A sample of Maoyerabdosin (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ 0.00 ppm).
Data Acquisition:
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¹H NMR: A standard one-dimensional proton NMR experiment would be performed.
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¹³C NMR: A proton-decoupled ¹³C NMR experiment would be conducted to obtain singlets for each unique carbon atom.
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2D NMR: To aid in the complete structural assignment, a suite of two-dimensional NMR experiments would be necessary, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Data Analysis and Visualization Workflow
The process of elucidating the structure of a natural product from its spectroscopic data follows a logical workflow. This can be visualized using a flowchart.
Caption: Workflow for the isolation and structure elucidation of Maoyerabdosin.
Conclusion
While the specific spectroscopic data for Maoyerabdosin remains elusive in the public domain, this guide provides a comprehensive framework for understanding the expected data and the methodologies required for its acquisition and analysis. For researchers in natural product chemistry and drug development, the availability of detailed NMR and MS data is paramount for advancing research on this and other similar compounds. Further investigation into private databases or direct contact with researchers who have previously worked with Maoyerabdosin may be necessary to obtain the primary data required for a complete technical whitepaper.
